tert-Butyl (6-nitropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
tert-Butyl (6-nitropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Safety and Hazards
Preparation Methods
The synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate typically involves the reaction of 6-nitropyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 6-nitropyridin-3-amine and tert-butyl alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts, and bases such as triethylamine. The major products formed depend on the specific reaction and conditions used.
Mechanism of Action
The mechanism of action of tert-Butyl (6-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl (6-nitropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar structure but with the nitro group at a different position on the pyridine ring.
tert-Butyl (6-chloropyridin-2-yl)carbamate: Contains a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(6-nitropyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPROTXGMELDXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679895 |
Source
|
Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96721-84-5 |
Source
|
Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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